Cafestol palmitate

Angiogenesis Cancer Biology Vascular Biology

Quantifying coffee diterpene esters requires a certified reference standard with verified purity for accurate method validation. Cafestol palmitate (≥98%) is the dominant diterpene ester in coffee brews, serving as the preferred calibrant for GC-MS and HPLC-DAD systems. • Distinguished from free cafestol and kahweol palmitate by its specific palmitate ester moiety (LogP ~9.67-11.2), ensuring correct chromatographic identification • Higher natural abundance in coffee versus linoleate/oleate esters, making it the primary analytical target • Serves as a critical comparator in SAR studies evaluating furan ring saturation effects on GST induction and angiogenesis inhibition

Molecular Formula C36H58O4
Molecular Weight 554.8 g/mol
Cat. No. B8117932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCafestol palmitate
Molecular FormulaC36H58O4
Molecular Weight554.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O
InChIInChI=1S/C36H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h21,24,28,30,32,38H,3-20,22-23,25-27H2,1-2H3
InChIKeyDGPMHJKMSANHDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cafestol Palmitate: Diterpene Ester Analytical Standard


Cafestol palmitate (CAS: 81760-46-5) is a naturally occurring diterpene ester found predominantly in the unsaponifiable lipid fraction of Coffea arabica and Coffea canephora (robusta) beans [1]. It is the primary esterified form of the diterpene alcohol cafestol, distinguished by its C16:0 palmitic acid moiety, and represents a major constituent of coffee oil alongside its structural analog kahweol palmitate [2]. As a fully characterized chemical compound, cafestol palmitate serves as an analytical reference standard for quantitative diterpene profiling in coffee research, food chemistry, and lipidomics, and is recognized as the exclusive ester form of cafestol present in coffee [3].

Certified analytical reference standard for diterpene profiling in coffee research and lipidomics.
Compatible with GC-MS and HPLC-DAD workflows; designed for quantitative method calibration.
Primary ester form naturally abundant in coffee; ensures target analyte relevance.

Why Cafestol Palmitate Cannot Be Substituted


Cafestol palmitate cannot be simply interchanged with its free alcohol form (cafestol), its structural isomer kahweol palmitate, or other cafestol esters (e.g., linoleate, oleate, stearate) without fundamentally altering experimental outcomes. Esterification with palmitic acid drastically increases lipophilicity (LogP ≈ 9.67–11.2) compared to free cafestol, altering its partition behavior in lipid-rich matrices and cellular uptake kinetics [1]. Furthermore, the saturated palmitate side chain confers distinct chromatographic retention properties and differential abundance in coffee brews relative to unsaturated esters, with cafestol palmitate consistently present in higher concentrations than cafestol linoleate or oleate across all brewing procedures [2]. Critically, cafestol palmitate exhibits quantifiably distinct bioactivity profiles from its closest analog, kahweol palmitate, in multiple in vitro assay systems, necessitating compound-specific selection for targeted investigations [3].

Free cafestol substitution
Large lipophilicity difference may shift extraction yield, chromatographic retention, and partitioning behavior.
Kahweol palmitate substitution
Distinct bioactivity profile reported; assay-response differences may confound targeted endpoint studies.
Other cafestol esters (linoleate, oleate)
Lower natural abundance and different retention may limit quantitative accuracy when used as surrogate standards.

Cafestol Palmitate: Comparative Evidence Against Key Analogs


Anti-Angiogenic Activity vs. Kahweol Palmitate

In a direct comparative in vitro study using human microvascular endothelial cells (HMVECs), cafestol palmitate (CP) and kahweol palmitate (KP) were evaluated for anti-angiogenic activity. While both compounds inhibited angiogenesis steps, KP exerted a more significant inhibitory effect than CP across multiple assays [1]. At 50 μM, both compounds dramatically reduced cell proliferation, but KP demonstrated a stronger inhibitory effect [2]. Importantly, only KP produced a statistically significant reduction in cell migration, whereas CP did not achieve significance for this endpoint [3].

Anti-angiogenic comparison
Head-to-head
KP demonstrated higher measured inhibition in HMVEC proliferation and migration assays; CP did not achieve significance for migration inhibition at 50 μM. VEGFR2 expression inhibited by both.
Reported anti-angiogenic endpoint context; CP serves as comparator for kahweol-backbone SAR.
In vitro HMVEC model; concentrations up to 100 μM.
Angiogenesis Cancer Biology Vascular Biology

Glutathione S-Transferase Induction vs. Kahweol Palmitate

In a foundational study on detoxification enzyme induction, cafestol palmitate was isolated from green coffee beans and evaluated for its ability to enhance glutathione S-transferase (GST) activity in the mucosa of the small intestine and liver of mice [1]. Kahweol palmitate was identified as a potent inducer of GST activity. Cafestol palmitate was also active but was found to be less potent than kahweol palmitate [2]. Additionally, the free alcohol cafestol and its monoacetate showed only moderate potency as inducers compared to the palmitate esters [3].

GST induction comparison
Head-to-head
In mouse model, kahweol palmitate induced stronger GST activity than cafestol palmitate; free cafestol and monoacetate showed moderate potency.
Reported Phase II enzyme induction context; CP essential for SAR benchmarking.
Dietary administration in mice; small intestine and liver endpoints.
Detoxification Enzymes Cancer Chemoprevention Xenobiotic Metabolism

Relative Abundance vs. Unsaturated Cafestol Esters

Quantitative HPLC-DAD analysis of various coffee brews revealed that among cafestol esters, cafestol palmitate and cafestol stearate are present in higher amounts compared to the unsaturated esters cafestol linoleate and cafestol oleate [1]. This distribution pattern was consistent across different brewing procedures, indicating that palmitate is a dominant ester form in the beverage matrix [2]. The ratio of unsaturated to total diterpene esters varied from 47% to 52% across samples, further underscoring the prevalence of saturated esters like cafestol palmitate [3].

Ester abundance ranking
Head-to-head
Cafestol palmitate and stearate ranked higher than linoleate and oleate in coffee brews across procedures; unsaturated esters constitute ~47–52% of total diterpene esters.
Supports primary target analyte selection for quantification; substitution with minor esters may introduce systematic error.
HPLC-DAD with spectral deconvolution.
Food Chemistry Analytical Chemistry Coffee Science

COX-2 Inhibition Compared to Free Cafestol

Cafestol palmitate is reported to exhibit weak COX-2 inhibitory activity . In contrast, the free alcohol cafestol is a substantially more potent COX-2 inhibitor. In a comparative study, cafestol displayed an IC50 value of 0.25 μg/mL, which was 20-fold more potent than kahweol (IC50 = 5.0 μg/mL) [1]. While direct IC50 data for cafestol palmitate are not available, the available evidence indicates that esterification with palmitic acid reduces COX-2 inhibitory potency compared to the free diterpene alcohol [2].

COX-2 inhibition context
Class-level
Cafestol palmitate reported as weak COX-2 inhibitor; free cafestol IC50 = 0.25 μg/mL, 20-fold more potent than kahweol. Esterification appears to attenuate COX-2 inhibition.
COX-2 pathway-response context; cafestol palmitate may serve as negative control or lipophilic analog.
Data to verify; direct CP IC50 not available.
Inflammation Cyclooxygenase Pharmacology

Lipophilicity & Solubility Profile

Cafestol palmitate is a highly lipophilic molecule with calculated LogP values ranging from 9.67 to 11.2, reflecting the contribution of the C16 palmitic acid side chain . Its estimated water solubility is exceedingly low at 6.884 × 10⁻⁸ mg/L [1]. The compound is soluble in organic solvents including methanol, ethanol, ether, and DMSO [2]. In contrast, free cafestol, lacking the palmitate moiety, has a lower LogP (estimated ~5.5) and comparatively higher aqueous solubility, although still lipophilic. These differences have direct implications for extraction, chromatographic retention, and biological partitioning.

Physicochemical properties
Calculated property
Calculated LogP ≈ 9.67–11.2; estimated water solubility 6.884 × 10⁻⁸ mg/L. Free cafestol LogP ≈ 5.5; several orders of magnitude higher aqueous solubility.
Extreme lipophilicity dictates nonpolar solvent extraction and reversed-phase chromatography conditions.
Computed using standard estimation; experimental validation advised.
Physical Chemistry Formulation Science Drug Development

Certified Analytical Reference Standard

Cafestol palmitate is commercially available as a fully characterized analytical reference standard with certified purity suitable for method development and validation [1]. It is specifically employed as a reference material for calibrating gas chromatography-mass spectrometry (GC-MS) and HPLC systems used in the quantification of diterpene esters in coffee and related matrices . Commercial suppliers offer the compound with purity specifications typically ≥98% (ACS grade) . This certified status contrasts with many other diterpene esters, which may only be available as research-grade chemicals without full analytical certification, limiting their utility in regulated or quantitative analytical workflows.

Reference standard status
Supplier spec
Commercially available as fully characterized reference standard with certified purity (≥98% ACS grade). Intended for GC-MS and HPLC calibration and method validation.
Supports traceable quantification and regulatory method compliance.
Verified against supplier certificate of analysis.
Analytical Chemistry Quality Control Reference Materials

Cafestol Palmitate: Optimal Application Scenarios


Quantitative Diterpene Profiling Standard

Cafestol palmitate is the preferred certified reference standard for calibrating GC-MS and HPLC-DAD systems used to quantify diterpene esters in coffee brews, green and roasted beans, and coffee oil [1]. Its high natural abundance ensures it is a dominant analyte, and its certified purity enables accurate method validation and routine quality control in food chemistry and regulatory compliance laboratories .

SAR Comparator for Diterpene Studies

Due to its distinct, quantifiably lower potency in angiogenesis inhibition and GST induction compared to kahweol palmitate [1], cafestol palmitate serves as a critical comparator in SAR studies aimed at elucidating the structural determinants of diterpene ester bioactivity. It provides a benchmark for evaluating the impact of the furan ring saturation (kahweol vs. cafestol backbone) on biological endpoints [2].

Lipophilic Model for Formulation & Partitioning

With a LogP of ~9.67–11.2 and negligible water solubility, cafestol palmitate is an ideal model compound for investigating the behavior of highly lipophilic diterpene esters in lipid-based drug delivery systems, emulsion formulations, and membrane partitioning assays [1]. Its physicochemical profile is directly relevant to understanding the bioavailability of coffee diterpenes from dietary lipids .

Coffee Authenticity & Adulteration Reference

Cafestol palmitate, along with other diterpene esters, serves as a chemical marker for coffee authenticity and species discrimination. Its presence and relative abundance in Coffea arabica and robusta beans [1] enable its use as a reference compound in untargeted metabolomics and targeted LC-MS workflows designed to detect adulteration or verify geographical origin of coffee products .

Application
Selection Property
Validation Focus
Quantitative diterpene profiling standard
Certified reference standard purity
GC-MS/HPLC calibration accuracy
SAR comparator for diterpene studies
Differential bioactivity vs. kahweol palmitate
Endpoint-response interpretation in angiogenesis and GST models
Lipophilic formulation model
High calculated LogP
Extraction and partitioning behavior in lipid-based systems
Coffee authenticity and adulteration reference
Natural abundance in Coffea species
Marker specificity in targeted and untargeted metabolomics

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